Cas no 1803900-38-0 (2-Bromo-6-fluoro-4-trifluoromethoxy-1H-benzimidazole)

2-Bromo-6-fluoro-4-trifluoromethoxy-1H-benzimidazole 化学的及び物理的性質
名前と識別子
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- 2-Bromo-6-fluoro-4-trifluoromethoxy-1H-benzimidazole
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- インチ: 1S/C8H3BrF4N2O/c9-7-14-4-1-3(10)2-5(6(4)15-7)16-8(11,12)13/h1-2H,(H,14,15)
- InChIKey: BDVSBYVLYXYDDM-UHFFFAOYSA-N
- ほほえんだ: BrC1=NC2C(=CC(=CC=2N1)F)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 265
- トポロジー分子極性表面積: 37.9
- 疎水性パラメータ計算基準値(XlogP): 3.8
2-Bromo-6-fluoro-4-trifluoromethoxy-1H-benzimidazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A061006099-250mg |
2-Bromo-6-fluoro-4-trifluoromethoxy-1H-benzimidazole |
1803900-38-0 | 98% | 250mg |
$4,829.15 | 2022-04-02 | |
Alichem | A061006099-1g |
2-Bromo-6-fluoro-4-trifluoromethoxy-1H-benzimidazole |
1803900-38-0 | 98% | 1g |
$12,722.12 | 2022-04-02 | |
Alichem | A061006099-500mg |
2-Bromo-6-fluoro-4-trifluoromethoxy-1H-benzimidazole |
1803900-38-0 | 98% | 500mg |
$7,912.04 | 2022-04-02 |
2-Bromo-6-fluoro-4-trifluoromethoxy-1H-benzimidazole 関連文献
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
2-Bromo-6-fluoro-4-trifluoromethoxy-1H-benzimidazoleに関する追加情報
Comprehensive Overview of 2-Bromo-6-fluoro-4-trifluoromethoxy-1H-benzimidazole (CAS No. 1803900-38-0)
The compound 2-Bromo-6-fluoro-4-trifluoromethoxy-1H-benzimidazole (CAS No. 1803900-38-0) is a highly specialized benzimidazole derivative with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including the bromo, fluoro, and trifluoromethoxy substituents, make it a valuable intermediate for the synthesis of bioactive molecules. Researchers are increasingly interested in this compound due to its role in developing kinase inhibitors and antimicrobial agents, aligning with the growing demand for novel therapeutics.
In recent years, the search for heterocyclic compounds with enhanced bioactivity has surged, driven by the need for innovative treatments for resistant infections and chronic diseases. 2-Bromo-6-fluoro-4-trifluoromethoxy-1H-benzimidazole stands out due to its electron-withdrawing groups, which improve metabolic stability and binding affinity. This aligns with trends in drug discovery, where fluorinated compounds are prioritized for their pharmacokinetic advantages. The compound’s CAS No. 1803900-38-0 is frequently queried in scientific databases, reflecting its relevance in medicinal chemistry.
The trifluoromethoxy moiety in 2-Bromo-6-fluoro-4-trifluoromethoxy-1H-benzimidazole is particularly noteworthy, as it is a key feature in many FDA-approved drugs. This group enhances lipophilicity and membrane permeability, critical factors in CNS drug development. Additionally, the bromo substituent offers versatility for further functionalization via cross-coupling reactions, a hot topic in click chemistry and fragment-based drug design. These attributes make the compound a focal point for researchers exploring structure-activity relationships (SAR).
From an industrial perspective, 2-Bromo-6-fluoro-4-trifluoromethoxy-1H-benzimidazole is synthesized through multi-step protocols involving halogenation and etherification reactions. Optimizing its yield and purity is a common challenge, often addressed using flow chemistry techniques—a trending topic in green chemistry circles. The compound’s stability under various pH conditions also makes it suitable for high-throughput screening (HTS), a method widely adopted in preclinical research.
Environmental and regulatory considerations are paramount when working with halogenated compounds. While 2-Bromo-6-fluoro-4-trifluoromethoxy-1H-benzimidazole is not classified as hazardous, its handling requires adherence to GLP standards. This resonates with the increasing emphasis on sustainable lab practices and waste reduction, topics frequently searched by academic and industrial chemists alike.
In summary, 2-Bromo-6-fluoro-4-trifluoromethoxy-1H-benzimidazole (CAS No. 1803900-38-0) exemplifies the intersection of structural innovation and practical utility in modern chemistry. Its applications span drug discovery, material science, and catalysis, making it a compound of enduring interest. As the scientific community continues to explore fluorine chemistry and heterocyclic scaffolds, this benzimidazole derivative is poised to remain a key player in cutting-edge research.
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